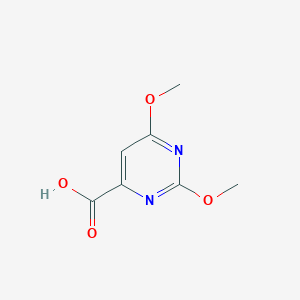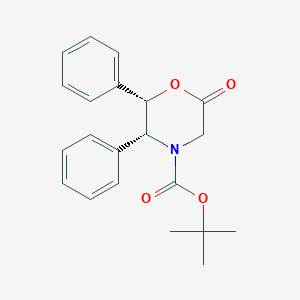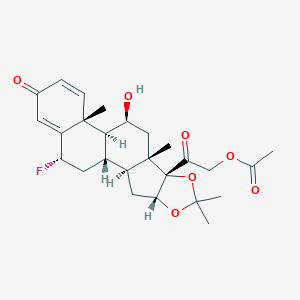
Flunisolide acetate
Übersicht
Beschreibung
Flunisolide acetate is a synthetic corticosteroid with potent anti-inflammatory and antiallergic properties. It functions as a glucocorticoid receptor agonist, binding to cytoplasmic receptors and initiating the transcription of glucocorticoid-responsive genes such as lipocortins. These proteins inhibit phospholipase A2, thereby preventing the release of arachidonic acid and the subsequent synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes .
Synthesis Analysis
The synthesis of flunisolide acetate involves the introduction of a fluorine substituent at position 9 of the corticosteroid molecule. This process can lead to the formation of related substances, which can be identified and characterized using high-performance liquid chromatography with diode array detector and mass spectrometry. The identification of impurities such as 9 alpha-fluorohydrocortisone acetate and 9 alpha-bromoprednisolone acetate confirms the complexity of the synthesis process .
Molecular Structure Analysis
The molecular structure of flunisolide acetate, specifically 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate, has been determined using crystallographic methods. The structure reveals hydrogen bonding and a packing arrangement where the mean molecular plane is approximately perpendicular to the crystallographic 4-fold axis, indicating a tetragonal space group .
Chemical Reactions Analysis
Flunisolide acetate's stability in aqueous solutions has been studied to predict the shelf-life of potential formulations. The degradation follows a two-step sequence from ester to alcohol and then to degradation products, with the kinetics suggesting consecutive first-order reactions. This understanding is crucial for ensuring the stability and efficacy of flunisolide acetate in pharmaceutical preparations .
Physical and Chemical Properties Analysis
Flunisolide acetate is administered as a nasal spray for the treatment of allergic rhinitis. It is rapidly absorbed through various routes but undergoes extensive first-pass metabolism, resulting in a 6β-hydroxylated metabolite with weak corticosteroid effects. The drug has a large volume of distribution and is excreted mainly as metabolites and conjugates in urine and feces. Its anti-inflammatory activity is several hundred times that of hydrocortisone in animal models .
Relevant Case Studies
In clinical trials, flunisolide acetate has demonstrated significant improvement in hay fever symptoms without systemic steroid side effects or adrenal suppression. It has been shown to be as effective as other intranasal corticosteroids like beclomethasone and more effective than sodium cromoglycate in treating seasonal allergic rhinitis. The drug is well-tolerated with minimal local adverse effects .
Another study evaluated the effects of inhaled flunisolide on adrenocortical activity. It was found that high doses of flunisolide could suppress urinary cortisol/creatinine excretion, although this suppression was not associated with impaired adrenal reserve, suggesting that even at high doses, the clinical relevance of this suppression is likely minimal .
In veterinary medicine, a related compound, 9α-fluoroprednisolone acetate, has been used in the treatment of bovine ketosis, demonstrating its versatility and potency in different species .
Wissenschaftliche Forschungsanwendungen
Retention and Effectiveness in Lung Tissue
Flunisolide, a potent inhaled corticosteroid, has been shown to retain in lung tissue for more than 6 hours post-inhalation in rat models. This retention is significant for its anti-inflammatory activities and effectiveness in treating bronchial asthma (Kantar et al., 2012).
Metabolism by CYP3A Enzymes
The metabolism of flunisolide by the CYP3A family of enzymes, particularly CYP3A4, plays a critical role in its effectiveness in asthma treatment. Flunisolide's unique metabolism distinguishes it from other inhaled glucocorticoids, impacting its clearance and therapeutic effectiveness (Moore et al., 2013).
Analytical Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the quantification of flunisolide in nasal spray formulations, emphasizing the precision and accuracy of such analytical techniques (Chudiwal & Dehghan, 2016).
Application in Asthma Treatment
Flunisolide hydrofluoroalkane (HFA) with an integrated spacer has shown effectiveness and safety in clinical studies for asthma treatment. The reformulation into an extrafine aerosol and the integrated spacer enhances pulmonary deposition, offering a safe and effective maintenance therapy for asthma patients (Berger & Tashkin, 2015).
Impact on Growth and Bone Maturation
In prepubescent children with mild persistent asthma, one year of therapy with inhaled flunisolide HFA did not suppress growth or bone maturation, highlighting its safety profile in pediatric asthma management (Bensch et al., 2011).
Potential in Silicosis Treatment
Intranasal flunisolide demonstrated protective properties on pathological features triggered by silica particles in mice, suggesting its potential as a therapeutic strategy for silicosis, an occupational lung disease (Ferreira et al., 2020).
Methodology for Detecting Flunisolide
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for detecting and quantifying flunisolide in tissue culture medium, crucial for drug development and pharmacokinetic studies (Jadhav, Tang, & Hochhaus, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNFRKBIKYVLC-XTLNBZDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flunisolide acetate | |
CAS RN |
4533-89-5 | |
| Record name | Flunisolide acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flunisolide acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunisolide acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14662 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUNISOLIDE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N225H64CIH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



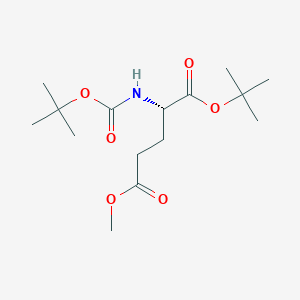
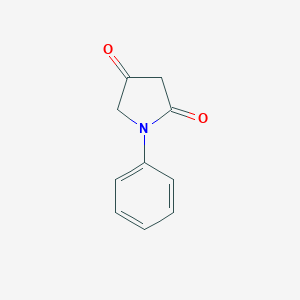
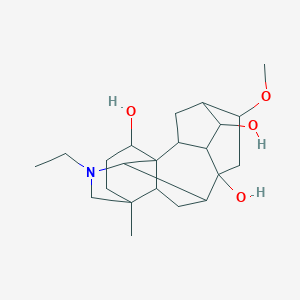

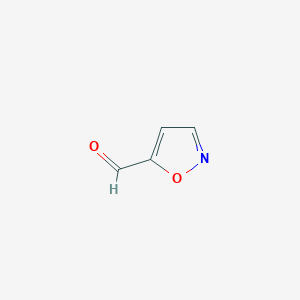
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)

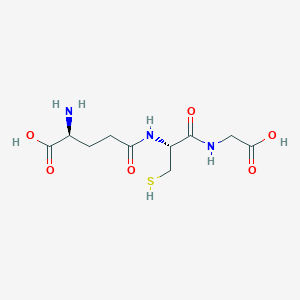


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B108872.png)
